azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone
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Overview
Description
1-[6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
The synthesis of 1-[6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using refluxing ethanol and catalytic amounts of piperidine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite for diazotization, and 2-aminoacetonitrile hydrochloride for subsequent reactions . Major products formed from these reactions include substituted triazolothiadiazine derivatives, which exhibit significant biological activities .
Scientific Research Applications
1-[6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs with anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Additionally, it serves as a valuable intermediate in the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. The triazole and thiadiazine rings enable the compound to form specific interactions with target receptors, leading to its diverse pharmacological effects . For example, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, contributing to its therapeutic potential .
Comparison with Similar Compounds
1-[6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is unique due to its hybrid structure, combining the properties of triazole and thiadiazine rings. Similar compounds include other triazolothiadiazine derivatives, such as 6-(4-chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine . These compounds share similar pharmacological activities but differ in their specific substituents and resulting biological effects .
Properties
Molecular Formula |
C18H22ClN5OS |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
azepan-1-yl-[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone |
InChI |
InChI=1S/C18H22ClN5OS/c1-12-20-21-18-24(12)22-15(13-6-8-14(19)9-7-13)16(26-18)17(25)23-10-4-2-3-5-11-23/h6-9,15-16,22H,2-5,10-11H2,1H3 |
InChI Key |
HULVCQBMBCYTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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